molecular formula C7H15ClN2O B13344956 (1R,3R)-3-amino-N-methyl-cyclopentanecarboxamide hydrochloride

(1R,3R)-3-amino-N-methyl-cyclopentanecarboxamide hydrochloride

Cat. No.: B13344956
M. Wt: 178.66 g/mol
InChI Key: QLMVLGKWGHUSON-KGZKBUQUSA-N
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Description

(1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes a cyclopentane ring substituted with an amino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride typically involves several steps. One common method includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-Amino-cyclohexanol hydrochloride
  • (1R,2R,5R)-5-Amino-2-methylcyclohexanol hydrochloride
  • (1R,3R)-3-Acetyl-2,2-dimethylcyclobutylacetaldehyde

Uniqueness

(1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide hydrochloride is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

(1R,3R)-3-amino-N-methylcyclopentane-1-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9-7(10)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1

InChI Key

QLMVLGKWGHUSON-KGZKBUQUSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CC[C@H](C1)N.Cl

Canonical SMILES

CNC(=O)C1CCC(C1)N.Cl

Origin of Product

United States

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